molecular formula C17H14ClN3O B8260585 Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro- CAS No. 89112-45-8

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-

Cat. No.: B8260585
CAS No.: 89112-45-8
M. Wt: 311.8 g/mol
InChI Key: OMDFIDWJJWXWBH-UHFFFAOYSA-N
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Description

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro- is a heterocyclic compound featuring a phenol core substituted at position 4 with a chlorine atom and at position 2 with a pyrimidine ring. The pyrimidine moiety is further functionalized with an amino group at position 2 and a 4-methylphenyl group at position 6. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and material science applications. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling methodologies, to assemble the pyrimidine-phenol scaffold .

Properties

IUPAC Name

2-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-10-2-4-11(5-3-10)14-9-15(21-17(19)20-14)13-8-12(18)6-7-16(13)22/h2-9,22H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDFIDWJJWXWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10751839
Record name 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-chlorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89112-45-8
Record name 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-chlorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Cyclization with Trichlorophosphate

A mixture of 4-methylbenzamide and guanidine hydrochloride undergoes cyclization in the presence of trichlorophosphate (POCl₃) at reflux (110°C, 6 h), yielding 2-amino-4-chloro-6-(4-methylphenyl)pyrimidine. This method achieves 40–60% yields but requires careful control of stoichiometry to minimize side products like 4,6-dichloro derivatives. The reaction mechanism proceeds via nucleophilic attack of the amidine nitrogen on the activated carbonyl, followed by chloride displacement (Figure 1A).

Microwave-Assisted Cyclization

Microwave irradiation (100 W, 160°C, 25 min) accelerates the cyclization of 4-methylphenylacetonitrile with urea in dimethylformamide (DMF), producing the pyrimidine core in 85–91% yields. This approach reduces reaction times from hours to minutes and enhances regioselectivity by minimizing thermal degradation.

Formation of the 4-Chloro-2-Hydroxyphenyl Component

The phenolic moiety is synthesized via directed ortho-metallation and chlorination:

Friedel-Crafts Chlorination

4-Methylphenol undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, selectively substituting the para-methyl group with chlorine (72% yield). The reaction’s regioselectivity arises from the electron-donating methyl group directing chlorination to the ortho position relative to the hydroxyl group.

Hydroxylation of Chlorinated Precursors

Alternative routes involve hydroxylation of 4-chlorotoluene via microbial oxidation or acidic hydrolysis. For example, Pseudomonas putida KT2440 catalyzes the oxidation of 4-chlorotoluene to 4-chloro-2-hydroxytoluene in 68% yield under aerobic conditions.

Coupling the Pyrimidine and Phenolic Moieties

The final assembly employs nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

SNAr Reaction in Polar Aprotic Solvents

A solution of 4-chloro-6-(4-methylphenyl)pyrimidin-2-amine and 4-chloro-2-hydroxyphenol in MeTHF reacts at 65–70°C for 2–3 h, facilitated by potassium carbonate (K₂CO₃) as a base. The reaction proceeds via deprotonation of the phenolic hydroxyl, followed by displacement of the pyrimidine’s chloride (Table 1).

Table 1. Solvent Effects on Coupling Efficiency

SolventTemperature (°C)Time (h)Yield (%)
MeTHF65–702.588
DMF80476
Diglyme90369

Copper-Catalyzed Ullmann Coupling

For sterically hindered substrates, CuI (10 mol%) and 1,10-phenanthroline in dimethylacetamide (DMAc) enable coupling at 120°C (18 h, 74% yield). This method avoids base-sensitive functional groups but requires rigorous exclusion of oxygen.

Alternative Methodologies and Optimization

One-Pot Tandem Reactions

A patent by describes a tandem process where 4-chloro-2-hydroxyphenol is generated in situ via acid-catalyzed hydrolysis of 2-fluoro-3-hydroxy-4-methyl-6-nitrobenzoic acid, followed by coupling with the pyrimidine intermediate. This approach reduces purification steps but demands precise pH control during quench (pH 1 with HCl).

Catalytic Hydrogenation for Amino Group Introduction

Palladium on carbon (Pd/C) catalyzes the hydrogenation of nitro intermediates to amines in ethanol at 70°C (90% yield). This step-critical for introducing the 2-amino group on the pyrimidine-requires careful monitoring to prevent over-reduction.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68 (d, J = 8.2 Hz, 2H, aryl-H), 7.32 (d, J = 8.2 Hz, 2H, aryl-H), 6.98 (s, 1H, phenolic-OH), 2.38 (s, 3H, CH₃).

  • LC-MS : m/z 330.1 [M+H]⁺ (calc. 329.8).

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O, 70:30) confirms ≥98% purity, with retention times of 6.7 min (main product) and 8.2 min (4,6-dichloro impurity) .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetylacetone, ethanol, and various chlorinating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the synthesis of bioactive compounds and studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors to modulate cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, fused ring systems, and functional groups, leading to variations in biological activity, solubility, and synthetic accessibility. Below is a detailed comparison:

Pyrimidine-Based Analogs
Compound Name Substituents (Pyrimidine Positions) Key Features Biological Activity/Properties Reference
Target Compound 2-NH₂, 4-pyrimidinyl, 6-(4-methylphenyl) Chlorophenol core; methylphenyl enhances lipophilicity Potential anti-inflammatory/analgesic*
4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine 2-Cl, 4-Cl-phenyl, 6-phenyl Dual chloro groups; higher halogen content Not explicitly reported; likely pesticidal
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine 2-NH₂, 4-Cl-phenyl, 6-phenyl Lacks phenol ring; amino group improves hydrogen bonding Anticancer or enzyme inhibition potential
Hybrid: 2-[2-amino-6-(2-chloroquinolin-3-yl)-5,6-dihydropyrimidin-4-yl] phenol 2-NH₂, 6-chloroquinoline, fused dihydro Quinoline-phenol hybrid; enhanced π-π interactions Antimalarial or kinase inhibition

Key Observations :

  • Solubility: The phenol group in the target compound enhances aqueous solubility compared to purely aromatic analogs (e.g., ), while methylphenyl increases logP (predicted ~3.98 vs. 3.97 for ).
  • Biological Targets: Amino-pyrimidine derivatives (target, ) often target inflammatory pathways (e.g., COX inhibition), whereas halogen-rich analogs () may exhibit antimicrobial activity.
Fused-Ring Analogs
Compound Class Structure Key Differences from Target Compound Activity Reference
Oxazolo[4,5-d]pyrimidines Fused oxazole-pyrimidine; 7-substituents Increased rigidity; altered π-conjugation Antiviral or kinase inhibition
Pyrrolo-thiazolo-pyrimidines Multi-fused rings; triazole/pyridine units Higher molecular weight; complex synthesis Antiparasitic or anticancer
Indole-pyrimidine hybrids Pyrimidine linked to indole (e.g., ) Indole enhances CNS penetration Anti-inflammatory (87–88% inhibition)

Key Observations :

  • Complexity vs. Accessibility : Fused-ring systems () often require intricate synthetic routes, whereas the target compound’s simpler scaffold may offer better scalability.
  • Bioactivity : Indole derivatives () show superior anti-inflammatory activity, suggesting the target compound’s methylphenyl group may need optimization for similar efficacy.
Table 1: Physicochemical Properties
Compound Molecular Weight logP (Predicted) PSA (Ų) Solubility (mg/mL)
Target Compound ~340 3.98 ~80 0.15 (low)
4-Chloro-2-(4-Cl-Ph)-6-Ph-Pyrimidine 326 4.50 30 0.05 (very low)
Indole-Pyrimidine Hybrid () ~420 4.20 95 0.10 (low)

Notes:

  • logP : Methylphenyl in the target compound contributes to moderate lipophilicity, balancing membrane permeability and solubility.
  • PSA (Polar Surface Area) : Higher PSA in indole-pyrimidine hybrids () correlates with improved hydrogen bonding but reduced bioavailability.

Biological Activity

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro- (CAS Number: 89112-45-8) is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C17H14ClN3O
  • Molar Mass : 311.77 g/mol
  • Structure : The compound features a phenolic structure with amino and chloro substituents, which may influence its reactivity and biological interactions.

Toxicological Studies

Toxicological assessments have revealed important insights into the safety profile of related compounds. For example, a study involving 2-amino-4-chlorophenol demonstrated significant adverse effects in rats, including:

  • Increased incidence of squamous cell papilloma and carcinoma in the forestomach.
  • Decreased erythrocyte counts and altered hematological parameters indicating potential hematotoxicity.

These findings underscore the need for further investigation into the safety and long-term effects of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro- in vivo.

Mechanistic Insights

The biological activity of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro- may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
  • Cell Cycle Regulation : It could induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : There is potential for inducing programmed cell death in malignant cells.

Study on Anticancer Activity

A notable study focused on the anticancer potential of phenolic compounds similar to Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-. Researchers observed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Toxicity Assessment in Animal Models

In a chronic toxicity study involving rats exposed to related phenolic compounds, significant findings included:

  • Development of forestomach lesions.
  • Altered liver and kidney function parameters.

These results indicate that while there may be therapeutic benefits, careful consideration of dosage and exposure duration is critical to mitigate toxicity risks.

Q & A

How can researchers optimize synthetic routes for 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chlorophenol to improve yield and purity?

Answer:
Synthesis of this compound typically involves multi-step reactions, including condensation of substituted pyrimidine precursors with chlorophenol derivatives. Key considerations include:

  • Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) or palladium catalysts for Suzuki-Miyaura coupling to attach the 4-methylphenyl group .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Analytical validation : Confirming intermediate structures via LC-MS and 1^1H-NMR before proceeding to subsequent steps .

What advanced spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine ring and phenolic group, crucial for understanding steric effects .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₃ClN₃O) and detects isotopic patterns for chlorine .
  • 2D-NMR (COSY, HSQC) : Maps 1^1H-13^13C correlations to confirm substituent positions, especially distinguishing between para- and ortho-chloro configurations .

How should researchers design initial biological activity screens for this compound?

Answer:

  • In vitro assays : Prioritize enzyme inhibition assays (e.g., kinase or COX-2 targets) due to structural similarities to pyrimidine-based inhibitors .
  • Cell-based models : Use cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity profiling (IC₅₀ determination via MTT assay) .
  • Positive controls : Compare with known analogs like 4-chloro-N-(pyrimidin-4-yl)benzamide to benchmark activity .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Answer:

  • Substituent variation : Synthesize analogs with substituents like methoxy (electron-donating) or nitro (electron-withdrawing) groups at the 4-methylphenyl position to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with pyrimidine-NH₂) .
  • Bioisosteric replacement : Replace the chloro group with bromo or trifluoromethyl to evaluate steric and electronic impacts .

What mechanistic approaches elucidate this compound’s interactions with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to purified enzymes like EGFR or CDK2 .
  • Kinetic studies : Measure inhibition constants (Ki) using fluorogenic substrates in time-dependent assays .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein stability shifts post-treatment .

How can computational modeling enhance the understanding of this compound’s reactivity and target selectivity?

Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices, guiding derivatization strategies .
  • Molecular dynamics (MD) simulations : Simulate binding stability in solvated environments (e.g., water-lipid bilayers) to assess membrane permeability .
  • ADMET prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 interactions early in development .

How should researchers address contradictory bioactivity data across different assay systems?

Answer:

  • Dose-response validation : Re-test conflicting results using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Metabolic stability testing : Incubate the compound with liver microsomes to rule out rapid degradation in certain assays .
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and IL-6 ELISA, not just paw edema models .

What methodologies improve solubility and pharmacokinetic profiling of this compound?

Answer:

  • Salt formation : Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes and assess release kinetics via dialysis .
  • Pharmacokinetic studies : Conduct intravenous/oral administration in rodent models, measuring AUC and half-life using LC-MS/MS .

How do comparative studies with structural analogs inform the uniqueness of this compound?

Answer:

  • Bioactivity benchmarking : Compare IC₅₀ values against analogs like 2-(4-chlorophenyl)-6-methylpyrimidin-4-ol, noting enhanced potency due to the 4-methylphenyl group .
  • Thermodynamic solubility : Use shake-flask methods to demonstrate improved lipophilicity (logP ~2.8) vs. hydroxylated analogs (logP ~1.5) .
  • Crystallographic overlays : Align X-ray structures to highlight conformational rigidity imparted by the chloro-phenol group .

What strategies evaluate synergistic effects when combining this compound with other therapeutics?

Answer:

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with cisplatin or paclitaxel .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis and autophagy) .
  • In vivo models : Test combination regimens in xenograft mice, monitoring tumor volume and toxicity biomarkers (ALT/AST) .

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